

# Technical Guide: Synthesis of C.I. 18134 (Acid Red 88)

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## Compound of Interest

Compound Name: Acid Red 249

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## Abstract

This technical guide provides a comprehensive overview of the synthesis of C.I. 18134, an azo dye commonly known as Acid Red 88 or Fast Red A. The document details the chemical synthesis pathway, the underlying reaction mechanisms, and provides a structured experimental protocol for its laboratory-scale preparation. Quantitative data, including physical and spectral properties, are summarized for clarity. Furthermore, signaling pathway and experimental workflow diagrams are presented using the DOT language for enhanced visualization and understanding of the process. This guide is intended for professionals in chemical research and development who require a thorough understanding of the synthesis of this important compound.

## Introduction

C.I. 18134, with the chemical name sodium 4-(2-hydroxy-1-naphthalenylazo)-naphthalenesulfonate, is a monoazo dye of significant industrial importance.<sup>[1][2]</sup> Its applications span various fields, including the dyeing of textiles such as wool, silk, and polyamides, as well as in the formulation of inks, stains, and soaps.<sup>[1]</sup> The synthesis of C.I. 18134 is a classic example of azo dye formation, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic substrate.<sup>[3]</sup> This document provides an in-depth exploration of this synthesis.

## Synthesis Pathway and Mechanism

The synthesis of C.I. 18134 is achieved through the azo coupling of diazotized 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) with 2-naphthol.[1][2] The overall reaction is a two-step process.

### Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic Acid

The first step is the conversion of the primary aromatic amine, 4-aminonaphthalene-1-sulfonic acid, into a diazonium salt. This reaction is typically carried out in a cold aqueous acidic solution with sodium nitrite.[3] The acid reacts with sodium nitrite to form nitrous acid ( $\text{HNO}_2$ ), which then generates the electrophilic nitrosonium ion ( $\text{NO}^+$ ). The amino group of 4-aminonaphthalene-1-sulfonic acid attacks the nitrosonium ion, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water. It is crucial to maintain a low temperature (0-5 °C) during this process to prevent the unstable diazonium salt from decomposing.[4]

### Step 2: Azo Coupling Reaction

The second step is an electrophilic aromatic substitution reaction where the generated diazonium salt acts as the electrophile and 2-naphthol serves as the nucleophilic coupling agent.[5] The reaction is typically carried out in an alkaline solution, which deprotonates the hydroxyl group of 2-naphthol to form the more strongly activating naphthoxide ion. The diazonium salt then attacks the electron-rich carbon at the 1-position of the 2-naphthoxide, as this position is activated by the hydroxyl group and is sterically accessible. This coupling reaction results in the formation of the azo compound, C.I. 18134.[5][6]

## Quantitative Data

The following table summarizes the key quantitative data for C.I. 18134 (Acid Red 88).

Property	Value	Reference
Chemical Formula	<chem>C20H13N2NaO4S</chem>	<a href="#">[1]</a> <a href="#">[2]</a>
Molar Mass	400.38 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1658-56-6	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Vivid, dark red, opaque, vitreous solid	<a href="#">[1]</a>
Melting Point	280 °C	<a href="#">[7]</a>
Absorption Maximum ( $\lambda_{\text{max}}$ )	503 nm (in PBS)	<a href="#">[8]</a>
Molar Absorptivity ( $\epsilon$ )	11,700 M <sup>-1</sup> cm <sup>-1</sup> (at 503 nm in PBS)	<a href="#">[8]</a>

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of C.I. 18134.

## Materials and Reagents

- 4-Aminonaphthalene-1-sulfonic acid (naphthionic acid)
- Sodium nitrite (NaNO<sub>2</sub>)
- Concentrated Hydrochloric acid (HCl)
- 2-Naphthol
- Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- Distilled water
- Ice
- Starch-iodide paper

## Procedure

### Part A: Diazotization of 4-Aminonaphthalene-1-sulfonic Acid

- In a 250 mL beaker, prepare a suspension of 4.46 g (0.02 mol) of 4-aminonaphthalene-1-sulfonic acid in 50 mL of distilled water.
- Add 5.4 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath with constant stirring.
- In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-aminonaphthalene-1-sulfonic acid. Maintain the temperature between 0-5 °C throughout the addition.
- After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.
- Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates the completion of the diazotization. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

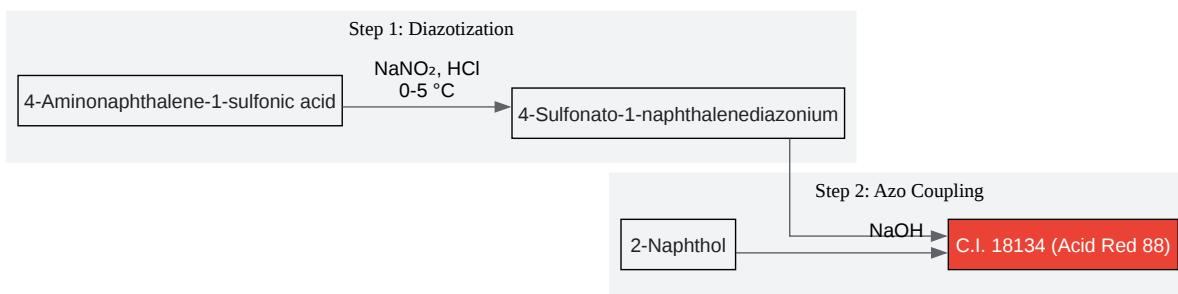
### Part B: Azo Coupling with 2-Naphthol

- In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 40 mL of a 10% sodium hydroxide solution.
- Cool the 2-naphthol solution to below 5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A deep red precipitate of C.I. 18134 will form immediately.
- Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the completion of the coupling reaction.
- After 1 hour, heat the mixture to 60-70 °C to promote the precipitation of the dye.

- Add approximately 10 g of sodium chloride to the warm mixture to salt out the dye.
- Allow the mixture to cool to room temperature and then cool further in an ice bath.
- Collect the precipitated dye by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.
- Dry the product in an oven at 100-110 °C.

## Visualizations

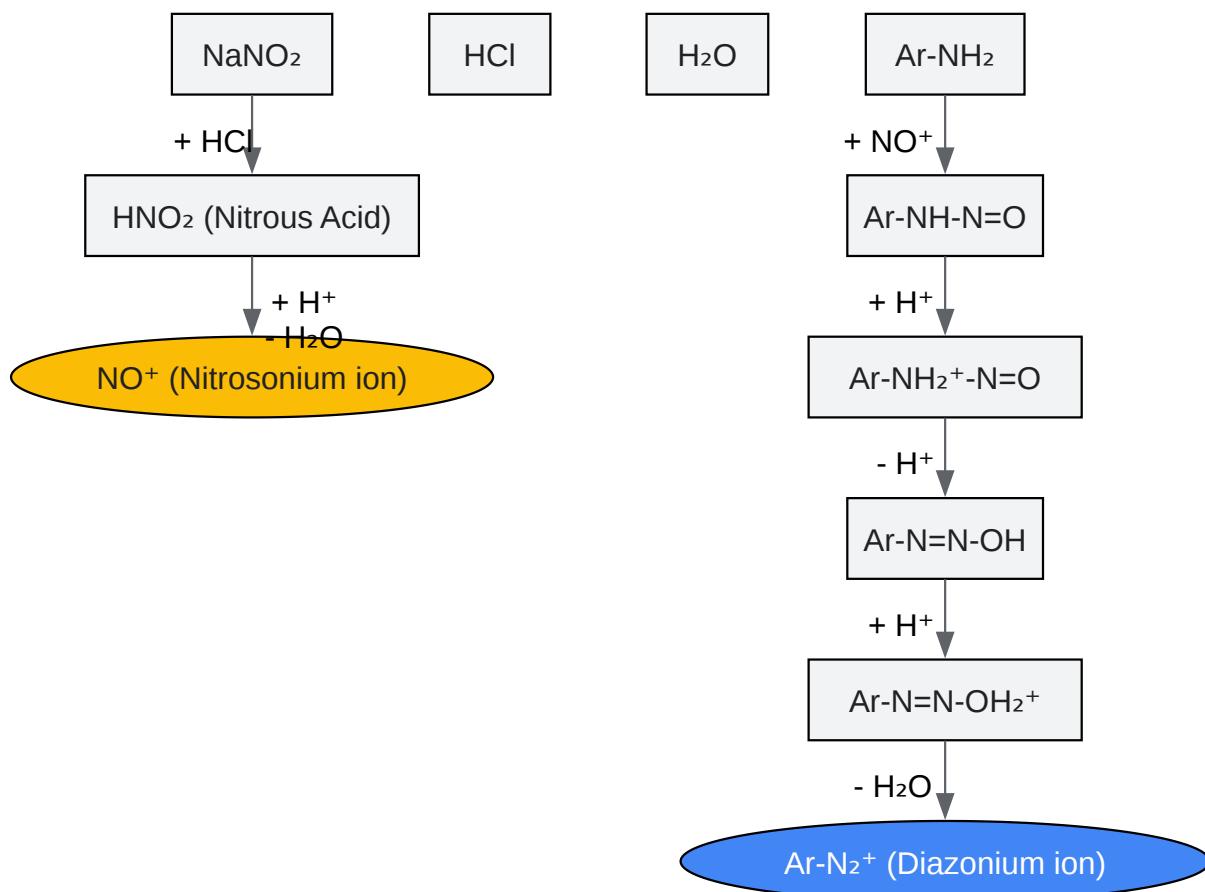
### Synthesis Pathway



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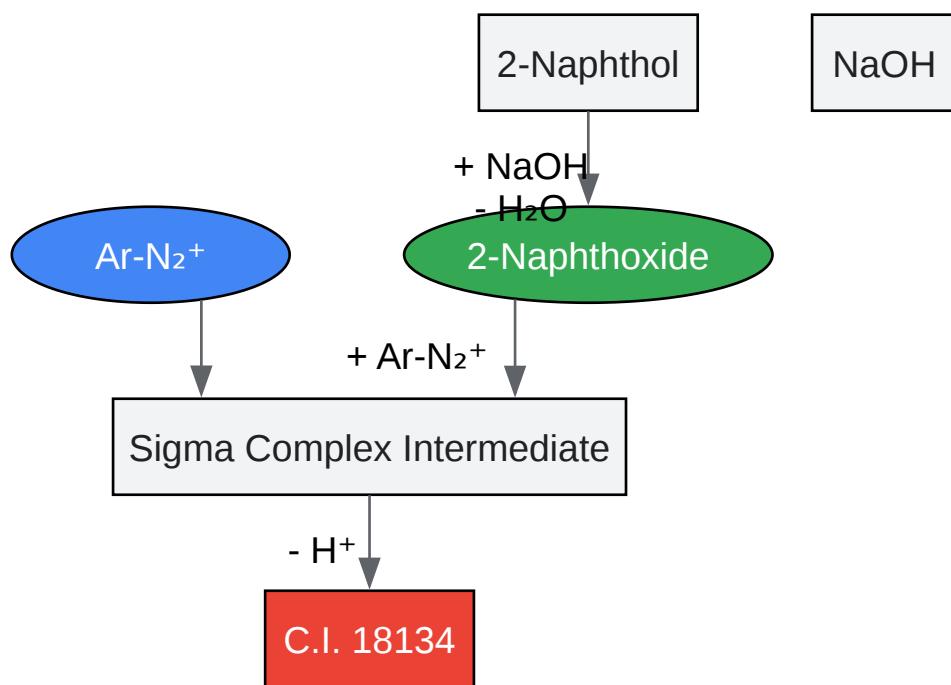
Caption: Overall synthesis pathway for C.I. 18134 (Acid Red 88).

## Diazotization Mechanism

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Caption: Mechanism of the diazotization of a primary aromatic amine.

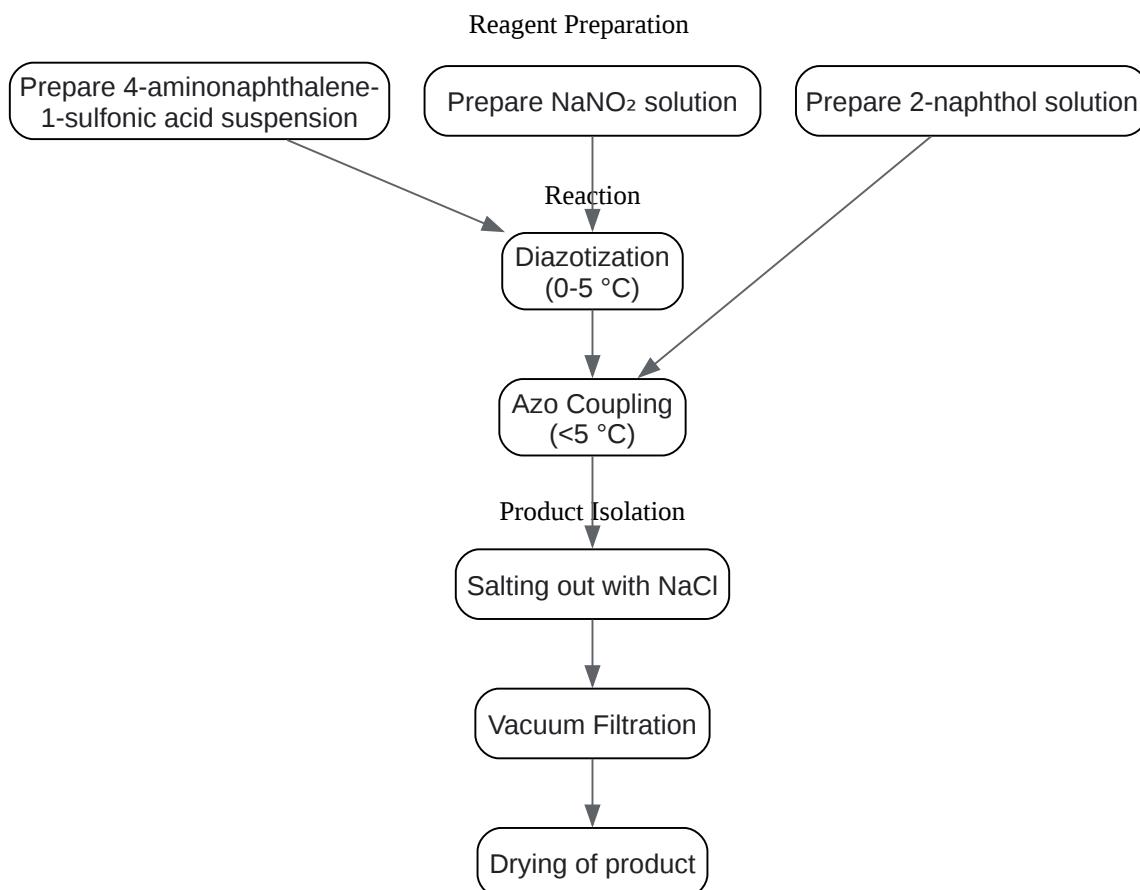
## Azo Coupling Mechanism



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Caption: Mechanism of the azo coupling of a diazonium ion with 2-naphthol.

## Experimental Workflow

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Caption: Experimental workflow for the synthesis of C.I. 18134.

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